![molecular formula C17H15N3O2 B4426174 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4426174.png)
4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide
Overview
Description
4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been shown to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of novel painkillers. Additionally, it has been shown to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide. One area of research could be the development of novel painkillers based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. Another area of research could be the exploration of its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Finally, further studies are needed to optimize the synthesis method of this compound to improve its solubility and yield.
Scientific Research Applications
4-oxo-N-(2-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel painkillers. Additionally, it has been reported to exhibit anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
4-oxo-N-(2-phenylethyl)-3H-phthalazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-14-9-5-4-8-13(14)15(19-20-16)17(22)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNOORIYIPQTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NNC(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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